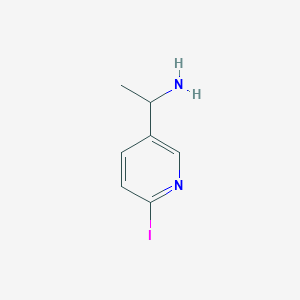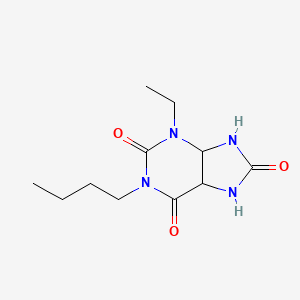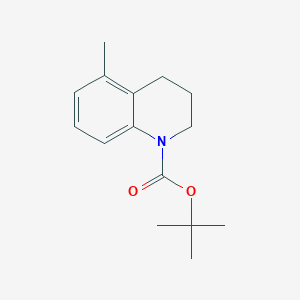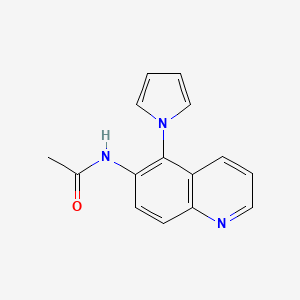
1-(6-Iodopyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Iodopyridin-3-yl)ethanamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of pyridine, where an iodine atom is substituted at the 6th position and an ethanamine group is attached to the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Iodopyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the iodination of 3-aminopyridine followed by the introduction of an ethanamine group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The resulting 6-iodo-3-aminopyridine can then be reacted with ethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Iodopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include imines or amides.
Reduction: Products include various reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-(6-Iodopyridin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Iodopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ethanamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloro-4-iodopyridin-3-yl)ethanamine
- 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride
- 1-(3-Pyridyl)ethylamine
Uniqueness
1-(6-Iodopyridin-3-yl)ethanamine is unique due to the presence of both an iodine atom and an ethanamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
1-(6-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 |
Clé InChI |
WIMAFHBZABIJEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)




![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)



